Ethyl deca-2,9-dienoate
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Overview
Description
Ethyl deca-2,9-dienoate, also known as pear ester, is an organic chemical compound with the molecular formula C12H20O2. It is widely recognized for its intense fruity flavor and is commonly used in the flavor and fragrance industries. This compound is naturally found in various fruits such as apples, Bartlett pears, Concord grapes, beer, pear brandy, and quince .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl deca-2,9-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl- (2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . Another method includes the preparation from 1-octyn-3-ol or ethyl propiolate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and efficient catalytic processes. The use of iron-based catalysts is preferred due to their low cost, high catalytic-reaction rates, and ecological safety .
Chemical Reactions Analysis
Types of Reactions: Ethyl deca-2,9-dienoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve reagents like n-pentylmagnesiumbromide in the presence of iron-based catalysts.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Oxidation: Formation of ethyl- (2E,4Z)-5-chloropenta-2,4-dienoate.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of ethyl- (2E,4Z)-deca-2,4-dienoate.
Scientific Research Applications
Ethyl deca-2,9-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Acts as a kairomone, a semiochemical used for inter-species chemical communication.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl deca-2,9-dienoate involves its interaction with specific molecular targets and pathways. As a kairomone, it binds to olfactory receptors in insects, triggering behavioral responses that benefit the receiving species . In the flavor and fragrance industries, it interacts with taste and olfactory receptors in humans, producing a pleasant fruity sensation .
Comparison with Similar Compounds
Ethyl deca-2,9-dienoate is unique due to its specific structure and intense fruity flavor. Similar compounds include:
Ethyl (2E,4Z)-deca-2,4-dienoate:
Ethyl (2E,4E)-deca-2,4-dienoate: Another isomer with slightly different chemical properties.
2,4-Decadienoic acid, ethyl ester: A related compound with similar uses in the flavor and fragrance industries.
This compound stands out due to its specific stereochemistry and effectiveness as a flavoring agent and attractant.
Properties
CAS No. |
78426-45-6 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl deca-2,9-dienoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
CMGQEAWDIASMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCC=C |
Origin of Product |
United States |
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